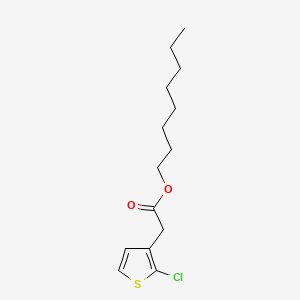

Octyl 2-(2-chlorothiophen-3-yl)acetate

Description

Significance of Thiophene (B33073) Heterocycles in Synthetic and Materials Science

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern organic chemistry. numberanalytics.com Its derivatives are integral to a wide array of functional materials and biologically active compounds. proquest.com The aromaticity of the thiophene ring, arising from the delocalization of six π-electrons, imparts significant stability. numberanalytics.com This stability, combined with the diverse reactivity of the thiophene nucleus, allows for the synthesis of a vast range of substituted thiophenes with tailored properties. nih.gov

In materials science, thiophene-based compounds are at the forefront of research into organic electronics. juniperpublishers.comijsr.net Oligo- and polythiophenes are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). juniperpublishers.comresearchgate.net The ability of the sulfur atom to influence intermolecular interactions and facilitate charge transport makes thiophenes ideal candidates for these applications. juniperpublishers.com

The introduction of halogen atoms onto the thiophene ring is a powerful strategy for fine-tuning the electronic properties of the resulting molecule. rsc.org Halogens, being electronegative, can significantly alter the electron density distribution within the aromatic ring. This modification of the electronic landscape can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters in the design of organic semiconductors. nih.gov

Specifically, chlorination can enhance the electron-accepting character of the thiophene ring, which can be advantageous in the development of n-type organic semiconductors. nih.gov Furthermore, halogenation can influence the solid-state packing of thiophene-based materials, which in turn affects their charge transport properties. rsc.org The use of halogenated thiophenes as solvent additives has also been shown to be an effective strategy for controlling the morphology and improving the efficiency of organic solar cells. rsc.org

Ester linkages are covalent bonds formed from the condensation of a carboxylic acid and an alcohol. biologyinsights.com They are ubiquitous in both natural and synthetic compounds and play a crucial role in determining the physical and chemical properties of a molecule. solubilityofthings.com The ester functional group is relatively stable but can be cleaved under specific conditions, making it a useful linkage in various applications, including prodrug design and polymer chemistry. fiveable.me

In molecular design, the inclusion of an ester linkage can impact solubility, polarity, and conformational flexibility. labxchange.org The polarity of the ester group can facilitate adsorption onto surfaces and influence intermolecular interactions. jdlubricant.com The presence of long alkyl chains in the ester, such as the octyl group in the subject compound, can enhance solubility in nonpolar organic solvents and influence the self-assembly properties of the molecule. ontosight.ainbinno.com

Rationale for Investigating Octyl 2-(2-chlorothiophen-3-yl)acetate as a Novel Organic Compound

The specific structure of this compound, which combines a halogenated thiophene with an octyl ester, suggests a unique combination of properties that warrants investigation. This compound is not extensively documented in the scientific literature, making it a novel target for synthesis and characterization.

The synthesis of this compound presents several interesting challenges. A plausible synthetic route would involve the preparation of 2-(2-chlorothiophen-3-yl)acetic acid as a key intermediate. This could potentially be synthesized from a suitable 3-substituted-2-chlorothiophene precursor. The subsequent esterification with octanol (B41247) would likely proceed via a standard method such as the Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Hypothesized Physicochemical Properties of this compound

| Property | Hypothesized Value |

| Molecular Formula | C14H19ClO2S |

| Molecular Weight | 286.82 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 250 °C (estimated) |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water |

This table is interactive. Users can sort and filter the data.

The unique structural feature of this molecule is the juxtaposition of the electron-withdrawing 2-chloro-substituted thiophene ring with the flexible, nonpolar octyl chain, connected by an acetate (B1210297) linker. This combination is expected to result in a molecule with distinct electronic and physical properties.

The synthesis and characterization of this compound would contribute to the fundamental understanding of structure-property relationships in substituted thiophenes. The interplay between the halogenated aromatic core and the long alkyl chain could provide insights into molecular packing and electronic communication.

In materials science, this compound could be explored as a building block for more complex molecules or as a functional material in its own right. Its potential applications could lie in the field of organic electronics, where the halogenated thiophene moiety could be beneficial for charge transport, and the octyl chain could enhance processability. numberanalytics.com It could also be investigated as a plasticizer or a specialty solvent, given the properties often associated with long-chain esters. wikipedia.org

Table 2: Potential Research Directions for this compound

| Research Area | Focus of Investigation |

| Synthetic Chemistry | Development of an efficient and scalable synthesis route. |

| Physical Chemistry | Characterization of thermal, optical, and electronic properties. |

| Materials Science | Evaluation as a component in organic electronic devices or as a functional fluid. |

| Computational Chemistry | Theoretical modeling of molecular geometry and electronic structure. |

This table is interactive. Users can sort and filter the data.

Structure

3D Structure

Properties

Molecular Formula |

C14H21ClO2S |

|---|---|

Molecular Weight |

288.8 g/mol |

IUPAC Name |

octyl 2-(2-chlorothiophen-3-yl)acetate |

InChI |

InChI=1S/C14H21ClO2S/c1-2-3-4-5-6-7-9-17-13(16)11-12-8-10-18-14(12)15/h8,10H,2-7,9,11H2,1H3 |

InChI Key |

FGGOQOZPTSYWHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CC1=C(SC=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octyl 2 2 Chlorothiophen 3 Yl Acetate

Strategic Disconnection and Retrosynthetic Analysis

A retrosynthetic analysis of Octyl 2-(2-chlorothiophen-3-yl)acetate reveals that the most logical disconnection is at the ester linkage. This bond can be readily formed through standard esterification procedures, such as a Fischer-Speier esterification or reaction with an activated acyl species, from the corresponding carboxylic acid and octanol (B41247). Therefore, the primary synthetic challenge lies in the preparation of the 2-(2-chlorothiophen-3-yl)acetic acid precursor.

Derivation of 2-(2-chlorothiophen-3-yl)acetic acid Precursor

The synthesis of 2-(2-chlorothiophen-3-yl)acetic acid hinges on the effective functionalization of the 2-chlorothiophene (B1346680) core at the C-3 position. The chlorine atom at the C-2 position influences the reactivity of the thiophene (B33073) ring, making regioselective synthesis a critical consideration.

Several advanced synthetic methods can be employed to introduce a substituent at the C-3 position of 2-chlorothiophene. These include directed ortho-metalation, cross-coupling reactions, and radical-mediated pathways.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) guides the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. organic-chemistry.orguwindsor.ca The resulting organometallic species can then be trapped by an electrophile to introduce a desired functional group. wikipedia.org While chlorine is generally considered a weak DMG, its presence on the thiophene ring can facilitate metalation at the C-3 position, particularly with the use of highly reactive organolithium bases in appropriate solvents. organic-chemistry.org

The general principle involves the interaction of the heteroatom in the DMG with the lithium of the organolithium reagent, which positions the base for deprotonation at the nearest ortho-position. wikipedia.org The resulting 3-lithio-2-chlorothiophene intermediate is then quenched with a suitable electrophile to introduce the acetic acid side chain or a precursor.

| Base | Solvent | Temperature (°C) | Electrophile | Potential Product |

|---|---|---|---|---|

| n-Butyllithium | Tetrahydrofuran (THF) | -78 to -40 | CO₂ | 2-chlorothiophene-3-carboxylic acid |

| sec-Butyllithium/TMEDA | Diethyl ether | -78 | N,N-Dimethylformamide (DMF) | 2-chloro-3-formylthiophene |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | Ethyl bromoacetate (B1195939) | Ethyl 2-(2-chlorothiophen-3-yl)acetate |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net These reactions could be applied to the synthesis of 2-(2-chlorothiophen-3-yl)acetic acid by coupling a 3-halo-2-chlorothiophene derivative with a suitable organometallic reagent bearing the acetic acid moiety, or vice versa. For instance, a Suzuki-Miyaura coupling could be envisioned between 2-chloro-3-iodothiophene (B13998389) and a boronic ester of acetic acid. Alternatively, a Negishi coupling could be employed with an organozinc reagent. The main challenge in this approach is the synthesis of the appropriately substituted starting materials.

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | 2-chloro-3-iodothiophene | (2-ethoxy-2-oxoethyl)boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ / Base |

| Negishi | 2-chloro-3-bromothiophene | (2-ethoxy-2-oxoethyl)zinc bromide | PdCl₂(dppf) |

| Heck | 2-chloro-3-iodothiophene | Ethyl acrylate | Pd(OAc)₂ / Ligand |

Radical-mediated reactions offer an alternative approach to C-H functionalization. nih.gov While less common for the direct introduction of an acetic acid group, a radical pathway could be employed to install a precursor group at the C-3 position of 2-chlorothiophene. For example, a Minisci-type reaction could potentially be used to introduce an acyl group, which could then be further elaborated. However, controlling the regioselectivity in radical reactions on thiophene can be challenging, often leading to mixtures of isomers.

Following the successful C-3 functionalization of 2-chlorothiophene, the final step in the synthesis of the precursor acid is the introduction of the acetic acid moiety. This can be achieved either through direct carboxylation or by a chain extension strategy.

If the C-3 position has been metalated, for instance, via directed ortho-metalation, the resulting organolithium or Grignard reagent can be directly carboxylated by quenching with carbon dioxide (CO₂), typically in the form of dry ice. Subsequent acidic workup yields the desired 2-(2-chlorothiophen-3-yl)carboxylic acid. This carboxylic acid can then be subjected to a homologation sequence, such as the Arndt-Eistert reaction, to extend the carbon chain by one methylene (B1212753) group, affording 2-(2-chlorothiophen-3-yl)acetic acid.

Alternatively, a chain extension approach can be employed directly. The C-3 metalated 2-chlorothiophene can be reacted with an electrophile containing a two-carbon unit, such as ethyl bromoacetate or chloroacetonitrile. The resulting product can then be hydrolyzed to furnish the target acetic acid derivative.

Once 2-(2-chlorothiophen-3-yl)acetic acid has been synthesized, the final esterification with octanol can be carried out under standard conditions to yield the target molecule, this compound.

Approaches to 2-chlorothiophene Functionalization at the C-3 Position

Sourcing and Derivatization of 1-Octanol (B28484) Component

The octyl ester moiety of the target molecule is derived from 1-octanol. Industrially, 1-octanol is primarily produced through the Ziegler alcohol synthesis, which involves the oligomerization of ethylene (B1197577) using a triethylaluminium catalyst, followed by oxidation and hydrolysis. An alternative industrial route is the hydroformylation of 1-heptene (B165124) to produce a mixture of C8 aldehydes, which are subsequently hydrogenated to the corresponding alcohols. More sustainable, bio-based methods are also emerging, such as the conversion of biomass-derived furfural (B47365) and acetone.

The derivatization of 1-octanol to form the target ester is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the alcohol with 2-(2-chlorothiophen-3-yl)acetic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of one reactant (usually the alcohol) can be used, or water, a byproduct, can be removed as it is formed.

A study on the kinetics of the esterification of acetic acid with n-octanol using Amberlyst 15, a strong acid ion-exchange resin, as a heterogeneous catalyst provides a relevant model for this transformation. The use of such a catalyst facilitates product purification and catalyst recycling, aligning with green chemistry principles. The study investigated various parameters to optimize the reaction.

| Parameter | Conditions Investigated | Observation |

|---|---|---|

| Temperature | 333.15 K to 363.15 K | Reaction rate increases with temperature. |

| Catalyst Loading | Varied % (w/w) | Higher catalyst loading increases the reaction rate. |

| Molar Ratio (Acid:Alcohol) | 3:1 to 1:3 | Increasing the alcohol concentration shifts the equilibrium towards higher acid conversion. |

| Catalyst Reusability | Up to 8 cycles | No significant loss of catalytic activity observed. |

Optimized Forward Synthesis Protocols

The forward synthesis of this compound hinges on the efficient preparation of the key intermediate, 2-(2-chlorothiophen-3-yl)acetic acid, which is subsequently esterified with 1-octanol. The synthesis of this crucial precursor begins with the selective chlorination of thiophene.

Synthesis of 2-chlorothiophene

The regioselective introduction of a chlorine atom at the C-2 position of the thiophene ring is a critical first step. Thiophene is highly reactive towards electrophilic substitution, with a strong preference for the C-2 position.

Traditional chlorination methods can sometimes lead to mixtures of mono- and di-chlorinated products. To enhance the selectivity for 2-chlorothiophene, advanced catalytic systems have been developed. One such method involves the use of an iodine catalyst during the chlorination of thiophene with chlorine gas or sulfuryl chloride. google.com The presence of a catalytic amount of iodine directs the substitution preferentially to the 2-position, increasing the yield of the desired monochlorinated product and minimizing the formation of 2,5-dichlorothiophene. google.com

More recent advancements include the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a catalytic amount of dimethyl sulfoxide (B87167) (DMSO). tcichemicals.com This system offers high yields and regioselectivity for the chlorination of a variety of heteroaromatic compounds, including thiophenes, under neutral and mild conditions. tcichemicals.com This method is particularly attractive for late-stage functionalization in complex molecule synthesis due to its gentle nature. tcichemicals.com

In line with the principles of green chemistry, methods that avoid hazardous reagents and minimize waste are highly desirable. A patented method for the synthesis of 2-chlorothiophene utilizes hydrogen peroxide and concentrated hydrochloric acid. google.com This process generates the chlorinating agent in situ, and the product quality is controlled by managing the temperature and the rate of hydrogen peroxide addition. google.com This approach is advantageous due to its short process route, use of inexpensive and readily available raw materials, high product yield, and applicability to large-scale production. google.com

Another green approach involves the use of N-chloro-N-(benzenesulfonyl)benzenesulfonamide in acetonitrile. chemicalbook.com This method provides high yields of the monochlorinated product under mild conditions, contributing to a more environmentally friendly synthesis. chemicalbook.com

| Method | Chlorinating Agent | Catalyst/Conditions | Key Advantages | Reported Yield (%) |

|---|---|---|---|---|

| Iodine-Catalyzed | Cl₂ or SO₂Cl₂ | Iodine | High selectivity for 2-chloro substitution | ~78 |

| DMSO-Catalyzed | NCS | DMSO, neutral, mild | High yield and regioselectivity, suitable for complex molecules | High |

| Green H₂O₂/HCl | In situ generated Cl₂ | -10 to 0 °C | Inexpensive, scalable, high purity | 96.4 |

| Green N-chloro-sulfonamide | N-chloro-N-(benzenesulfonyl)benzenesulfonamide | Acetonitrile, 20-25 °C | Mild conditions, high yield | 95.2 |

Functionalization of 2-chlorothiophene to 2-(2-chlorothiophen-3-yl)acetic acid

The introduction of an acetic acid group at the C-3 position of 2-chlorothiophene is a challenging yet crucial step. Several strategies can be employed to achieve this transformation, often involving the generation of a nucleophilic carbon at the C-3 position.

A promising approach is the deprotonative metalation of 2-chlorothiophene. The use of a Grignard reagent, such as an alkyl magnesium halide, in the presence of a catalytic amount of a bulky amine like cis-2,6-dimethylpiperidine (B46485) (DMP), can selectively deprotonate the C-3 position at room temperature to form the corresponding thienyl Grignard reagent. researchgate.net This intermediate can then react with carbon dioxide (dry ice) in an electrophilic addition reaction, followed by an acidic workup, to yield the desired carboxylic acid. ucalgary.ca

Alternatively, palladium-catalyzed carbonylation reactions offer a direct route to introduce the carboxylic acid functionality. These methods can involve the direct C-H activation of the thiophene ring or the carbonylation of a pre-functionalized thiophene, such as a 3-halothiophene derivative. Palladium-catalyzed carbonylation of thiophenes has been shown to produce the corresponding carboxylic acids in high yields. rsc.org

The formation of the C-C bond at the C-3 position of the 2-chlorothiophene ring is governed by the principles of electrophilic aromatic substitution and organometallic chemistry. The chlorine atom at the C-2 position is an ortho-, para-directing deactivator. However, direct electrophilic substitution at the C-3 position is generally disfavored due to the higher stability of the cationic intermediate formed by attack at the C-5 position.

Therefore, methods that proceed through a nucleophilic thiophene intermediate are more effective for C-3 functionalization. In the case of the Grignard-based method, the reaction mechanism involves the formation of a thienyl anion at the C-3 position. This powerful nucleophile then attacks the electrophilic carbon of carbon dioxide. The stability and reactivity of the Grignard reagent are influenced by the solvent and the presence of coordinating ligands.

For palladium-catalyzed reactions, the mechanism typically involves an oxidative addition of a halothiophene to a Pd(0) complex, or a C-H activation step to form a thienyl-palladium(II) intermediate. This is followed by the insertion of carbon monoxide (in carbonylation reactions) and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. Computational studies using density functional theory (DFT) have been employed to investigate the mechanism of palladium-catalyzed carboxylation of thiophene with CO₂, revealing that the CO₂ insertion step is rate-determining.

Friedel-Crafts acylation is another fundamental reaction for forming C-C bonds on aromatic rings. The mechanism involves the generation of an acylium ion electrophile by the reaction of an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. byjus.comsigmaaldrich.com The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). byjus.comyoutube.com Subsequent deprotonation restores the aromaticity of the ring. byjus.comyoutube.com While Friedel-Crafts acylation of 2-chlorothiophene would be expected to primarily occur at the C-5 position, understanding this mechanism is crucial for controlling the regioselectivity of electrophilic substitution on the thiophene ring.

Evaluation of Regioselectivity in Thiophene Substitution

The synthesis of the precursor, 2-(2-chlorothiophen-3-yl)acetic acid, hinges on the regioselective functionalization of the 2-chlorothiophene starting material. In electrophilic aromatic substitution reactions, the existing substituent on the thiophene ring directs the position of the incoming electrophile. The chlorine atom at the C2 position is an ortho-, para- director but is also a deactivating group. However, in the context of a five-membered ring like thiophene, the terminology shifts. The chlorine atom directs incoming electrophiles primarily to the C5 position (equivalent to para) due to electronic effects.

Achieving substitution at the C3 position is challenging and often requires multi-step strategies or the use of specific catalytic systems to override the inherent directing effects of the chloro substituent. researchgate.netlibretexts.org One common approach involves the ortho-lithiation of the thiophene ring, where a strong base can selectively deprotonate the C3 position, followed by reaction with a suitable electrophile to introduce the acetic acid moiety or a precursor. researchgate.net

Computational methods, such as the RegioSQM method, can predict the regioselectivity of electrophilic aromatic substitution on heteroaromatic systems by calculating the free energies of protonated intermediates. rsc.org Such tools are invaluable for planning synthetic routes that favor the electronically less favored C3 substitution. The stability of the intermediate arenium ion determines the major product; activating groups stabilize ortho and para intermediates, while deactivating groups often direct to the meta position. libretexts.orgyoutube.com For 2-chlorothiophene, careful selection of reagents and reaction conditions is paramount to favor the formation of the C3-substituted product, which is the key building block for the target ester.

Esterification of 2-(2-chlorothiophen-3-yl)acetic acid with 1-octanol

Once the 2-(2-chlorothiophen-3-yl)acetic acid precursor is obtained, the subsequent esterification with 1-octanol can be achieved through several advanced methods.

Biocatalytic methods employing lipases offer a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes like Candida antarctica lipase (B570770) B (often immobilized, as in Novozym® 435) are highly effective for catalyzing esterification reactions under mild conditions, often in solvent-free systems. mdpi.comresearchgate.netresearchgate.net This approach minimizes by-product formation and energy consumption. rsc.org

The optimization of enzymatic esterification is crucial for maximizing yield and reaction rate. This is often achieved using statistical methods like Response Surface Methodology (RSM). researchgate.net Key parameters that are systematically varied and evaluated include:

Biocatalyst Concentration: Increasing the enzyme amount generally increases the conversion rate up to a certain point. mdpi.com

Temperature: Lipase activity is temperature-dependent, with an optimal temperature that balances reaction rate and enzyme stability. google.com

Substrate Molar Ratio: An excess of one reactant, typically the alcohol (1-octanol), can shift the reaction equilibrium towards the product side. mdpi.com

Water Removal: As water is a byproduct of esterification, its removal (e.g., by using a vacuum) can significantly increase the final conversion by shifting the equilibrium. rsc.org

| Parameter | Range Studied | Optimal Condition Example | Impact on Conversion |

|---|---|---|---|

| Temperature (°C) | 40 - 80 | 70 | Increases rate, but high temperatures can denature the enzyme. mdpi.com |

| Acid:Alcohol Molar Ratio | 1:1 - 1:5 | 1:1.2 | Excess alcohol shifts equilibrium, favoring ester formation. mdpi.com |

| Enzyme Concentration (% w/w) | 1 - 10 | 5 | Higher concentration leads to faster conversion, up to a saturation point. researchgate.net |

| Reaction Time (hours) | 1 - 24 | 5 | Longer times lead to higher conversion until equilibrium is reached. mdpi.com |

Conventional acid-catalyzed esterification, often referred to as Fischer esterification, remains a widely used method. The reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. youtube.comstackexchange.com The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

A primary challenge in this equilibrium-driven reaction is the presence of water as a byproduct, which can hydrolyze the ester back to the starting materials. To drive the reaction to completion, a dehydrating agent or a method for water removal is essential. quora.com Concentrated sulfuric acid serves a dual role as both a catalyst and a dehydrating agent. quora.com Other strategies include azeotropic distillation to remove water as it is formed. Surfactant-type Brønsted acids have also been shown to effectively catalyze esterification in aqueous emulsion systems without the need for traditional dehydrating agents. organic-chemistry.org

| Reagent | Role | Typical Conditions | Notes |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Catalyst & Dehydrating Agent | Reflux temperature | Acts to speed up the reaction and remove water, shifting the equilibrium. quora.com |

| p-Toluenesulfonic acid (TsOH) | Catalyst | Reflux with Dean-Stark trap | Solid catalyst, often easier to handle than H₂SO₄. organic-chemistry.org |

| Dicyclohexylcarbodiimide (DCC) | Dehydrating Agent | Room temperature | Forms a urea (B33335) byproduct that consumes water. medcraveonline.com |

| Sulfuryl fluoride (B91410) (SO₂F₂) | Dehydrating Agent | Room temperature | Mediates dehydrative coupling with high efficiency under mild conditions. organic-chemistry.org |

Purification and Isolation Techniques for Complex Organic Esters

The final stage in producing high-purity this compound involves rigorous purification to remove unreacted starting materials, catalysts, and any byproducts.

Chromatography is an indispensable tool for the purification of organic compounds. rsc.org

Flash Chromatography: This is a rapid form of column chromatography that uses moderate pressure to force the solvent through the stationary phase (typically silica (B1680970) gel). It is highly effective for routine purification of reaction mixtures on a laboratory scale, offering a good balance between speed and resolution. rsc.org

Preparative High-Performance Liquid Chromatography (Prep HPLC): For achieving very high purity levels or for separating closely related compounds, preparative HPLC is the method of choice. labcompare.comteledynelabs.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. teledynelabs.comstackexchange.com This technique is particularly valuable for the final purification step to obtain a product that meets stringent quality standards. ardena.com The selection of the stationary phase (e.g., reversed-phase C18) and the optimization of the mobile phase composition are critical for achieving effective separation. labcompare.com

Crystallization is a powerful technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

The key to successful crystallization is the selection of an appropriate solvent or solvent system. rochester.edu An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For esters, common solvent systems include mixtures like hexane/ethyl acetate (B1210297) or ethanol. rochester.edu Optimization involves screening various solvents and controlling the rate of cooling to obtain well-formed crystals of high purity. scielo.brresearchgate.net

| Solvent/System | Characteristics | Typical Use Case |

|---|---|---|

| Ethanol/Water | Polar protic system. | For moderately polar esters. Water is added as an anti-solvent. |

| Hexane/Ethyl Acetate | Nonpolar/polar aprotic system. | Highly versatile for a wide range of esters. The ratio is adjusted to achieve optimal solubility. rochester.edu |

| Toluene | Aromatic solvent. | Good for compounds that crystallize well from aromatic systems. rochester.edu |

| Octanoic Acid | Fatty acid solvent. | Can be effective for purifying esters where the product has significantly different solubility with temperature compared to impurities. scielo.br |

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the covalent framework of Octyl 2-(2-chlorothiophen-3-yl)acetate in solution. One-dimensional ¹H and ¹³C NMR provide initial information, but multi-dimensional techniques are essential for complete and accurate spectral assignment.

A comprehensive assignment of all proton and carbon signals for this compound would be achieved through a combination of 2D NMR experiments.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the octyl chain, a clear correlation pathway from the terminal methyl group (CH₃) through the methylene (B1212753) (CH₂) chain to the oxymethylene (OCH₂) group would be expected. On the thiophene (B33073) ring, the two adjacent aromatic protons would show a distinct cross-peak, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for each protonated carbon in the molecule, from the octyl chain's methyl and methylene groups to the C-H carbons of the thiophene ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the distinct fragments of the molecule. Key expected correlations would include the methylene protons of the acetate (B1210297) group (S-CH₂-C=O) to the carbonyl carbon and the adjacent thiophene carbon, as well as the oxymethylene protons (OCH₂) of the octyl group to the ester carbonyl carbon.

The combination of these techniques allows for the complete and validated assignment of every atom in the molecule's backbone, as illustrated in the hypothetical data table below.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton Signal (¹H) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

|---|---|---|

| Thiophene H-4 | Thiophene H-5 | Thiophene C-3, C-5, Acetate CH₂ |

| Thiophene H-5 | Thiophene H-4 | Thiophene C-3, C-4, C-Cl |

| Acetate CH₂ | - | Thiophene C-3, Ester C=O |

| Octyl O-CH₂ | Octyl CH₂ (next in chain) | Ester C=O, Octyl C (next in chain) |

Isotopic labeling, where an atom is replaced by its isotope (e.g., ¹³C instead of ¹²C), is a powerful method for elucidating reaction mechanisms. nih.gov For the synthesis of this compound, key precursors could be labeled to trace their incorporation into the final product. For example, using ¹³C-labeled acetyl chloride in the acylation step would result in a specifically labeled carbonyl carbon in the acetate moiety. Subsequent NMR or mass spectrometry analysis could track the position of this label, confirming reaction pathways and identifying any potential molecular rearrangements. nih.gov Such studies are crucial for optimizing synthetic routes and understanding fundamental chemical transformations.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

While NMR reveals the structure in solution, Single-Crystal X-ray Diffraction (SCXRD) provides the precise atomic coordinates in the solid state. nih.gov Obtaining a suitable single crystal of this compound would allow for its definitive three-dimensional structural determination.

Table 2: Illustrative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

The crystal packing is stabilized by a network of non-covalent intermolecular interactions. nih.gov For this compound, several types of interactions would be anticipated:

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between C-H donors (from the thiophene ring or the alkyl chains) and the oxygen atoms of the ester carbonyl group. researchgate.net

C-Cl···π Interactions: The chlorine atom, being electron-rich, can interact favorably with the electron cloud of the thiophene ring of a neighboring molecule. iucr.org

π-π Stacking: The planar thiophene rings of adjacent molecules may engage in π-π stacking, contributing significantly to the crystal's cohesion. nih.gov

A detailed analysis of these interactions is fundamental to crystal engineering, as they govern the material's physical properties.

Advanced Vibrational Spectroscopy

Advanced vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of the molecule's functional groups. The resulting spectrum serves as a molecular fingerprint. For this compound, characteristic vibrational bands would be expected.

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretching | 1735-1750 |

| C-O-C (Ester) | Asymmetric Stretch | 1250-1300 |

| Thiophene Ring | C=C Stretching | 1400-1500 |

| C-H (Aromatic) | Stretching | 3050-3150 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

These techniques are highly sensitive to the molecule's local chemical environment and can detect changes in conformation or intermolecular bonding, complementing the data obtained from NMR and SCXRD.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov In addition, by inducing fragmentation of the molecule, HRMS can reveal its structural connectivity.

For this compound (C₁₄H₁₉ClO₂S), the exact mass of the molecular ion [M]⁺˙ would be precisely determined. The presence of chlorine and sulfur would be confirmed by the characteristic isotopic pattern. Common fragmentation pathways for esters include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. chemistrynotmystery.comwhitman.edu

A primary fragmentation would likely be the loss of the octyl group as an octene radical via McLafferty rearrangement, leading to a protonated 2-(2-chlorothiophen-3-yl)acetic acid ion. Another significant fragmentation pathway would be the alpha-cleavage leading to the loss of the octoxy radical (•O-C₈H₁₇), resulting in a stable acylium ion. Subsequent fragmentations of the chlorothiophene ring could also be observed.

Hypothetical HRMS Fragmentation Data for this compound

| m/z (measured) | Formula | Ion Description |

| 288.0794 | [C₁₄H₁₉³⁵ClO₂S]⁺˙ | Molecular Ion [M]⁺˙ |

| 290.0765 | [C₁₄H₁₉³⁷ClO₂S]⁺˙ | Molecular Ion Isotope [M+2]⁺˙ |

| 177.9828 | [C₆H₅³⁵ClOS]⁺˙ | Fragment from McLafferty rearrangement (Loss of C₈H₁₆) |

| 159.9722 | [C₆H₄³⁵ClO S]⁺ | Acylium ion from alpha-cleavage (Loss of •OC₈H₁₇) |

| 113.1590 | [C₈H₁₇]⁺ | Octyl cation |

| 112.1252 | [C₈H₁₆]⁺˙ | Octene radical cation |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. nih.govwikipedia.org This allows for the differentiation of isomers (molecules with the same chemical formula but different structures) that would be indistinguishable by mass spectrometry alone.

In the context of this compound, IMS-MS could be used to separate it from other positional isomers, such as Octyl 2-(5-chlorothiophen-2-yl)acetate or Octyl 2-(4-chlorothiophen-2-yl)acetate. Each isomer, having a unique three-dimensional shape, would travel through the ion mobility cell at a different rate, resulting in a distinct drift time. This drift time is used to calculate a collision cross-section (CCS), a physical property that reflects the ion's shape in the gas phase. nih.gov A database of CCS values can be used to identify compounds with greater confidence. acs.org While specific experimental data for this compound is unavailable, the technique offers a clear pathway for distinguishing it from its isomers.

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.com It is often favored for its balance of accuracy and computational cost. researchgate.net DFT calculations for Octyl 2-(2-chlorothiophen-3-yl)acetate would be used to optimize its molecular geometry and to determine the spatial distribution and energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.netmdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily excitable and reactive.

From the HOMO and LUMO energies, several key quantum chemical parameters can be calculated to describe the molecule's reactivity. researchgate.netnih.gov These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov

Illustrative Data Table of Quantum Chemical Parameters Derived from DFT

Note: The following values are for illustrative purposes to demonstrate the type of data generated from DFT calculations and are not based on actual experimental or computational results for this compound.

| Parameter | Formula | Description |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A measure of chemical stability and reactivity. mdpi.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. nih.gov |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. nih.gov |

| Electronegativity (χ) | (I + A) / 2 | A measure of the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance of the molecule to change its electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -(I+A)/2) | A measure of the molecule's propensity to act as an electrophile. |

Ab initio methods, such as Hartree-Fock (HF), are quantum calculation techniques that derive results directly from theoretical principles without the inclusion of experimental data. semanticscholar.org These methods would be used to predict the total energy of this compound, its heat of formation, and other thermodynamic properties. Furthermore, ab initio frequency calculations can predict vibrational spectra (like IR and Raman), which can be compared with experimental spectra to confirm the molecular structure. nih.govsemanticscholar.org They are also employed to calculate NMR chemical shifts, aiding in the interpretation of experimental NMR data. researchgate.net

Quantum chemical calculations can map the electron density across the this compound molecule. This analysis reveals the partial charges on each atom, identifying which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). nih.gov This information is crucial for predicting how the molecule will interact with other reagents.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which complements the static information from quantum chemical calculations.

The octyl chain and the ester linkage in this compound afford it significant conformational flexibility. MD simulations would be used to explore the molecule's conformational landscape, identifying the most stable (lowest energy) three-dimensional shapes.

MD simulations are particularly valuable for studying how molecules interact with each other. A simulation box containing many molecules of this compound can be used to model its behavior in the condensed phase.

In a simulated solution, these studies would reveal how the molecules arrange themselves and interact with solvent molecules. In the solid phase, simulations can predict crystal packing arrangements. These simulations would identify important intermolecular forces, such as van der Waals forces between the octyl chains and potential π-π stacking interactions involving the thiophene (B33073) rings, which govern the material's bulk properties. nih.govresearchgate.net

Reactivity and Reaction Mechanism Predictions (Computational)

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules and the mechanisms of chemical reactions. For this compound, theoretical investigations can provide deep insights into its formation and inherent reactivity. This section explores the application of computational methods to predict the transition states of key synthetic steps and to identify the most probable sites for electrophilic and nucleophilic attack through Fukui function analysis.

A plausible and common method for the synthesis of this compound involves the Fischer-Speier esterification of 2-(2-chlorothiophen-3-yl)acetic acid with octanol (B41247), typically in the presence of an acid catalyst. Computational transition state searches, often employing Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanism of such reactions. These calculations can map the potential energy surface of the reaction, identifying the geometry and energy of the transition state—the highest energy point along the reaction coordinate.

The esterification process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the alcohol, leading to a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule yield the ester. Each of these steps proceeds through a specific transition state.

A computational study of this reaction would involve locating the transition state structures for the key steps, particularly the nucleophilic attack of octanol on the protonated carboxylic acid and the subsequent dehydration. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Below is a hypothetical data table summarizing the results of a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for the transition state of the rate-determining step—the nucleophilic attack of octanol on the protonated 2-(2-chlorothiophen-3-yl)acetic acid.

| Parameter | Value | Unit |

| Reaction Step | Nucleophilic Attack of Octanol | - |

| Activation Energy (ΔG‡) | 15.8 | kcal/mol |

| Imaginary Frequency | -250.4 | cm⁻¹ |

| Key Interatomic Distance (C-O) | 2.15 | Å |

This table is generated based on established principles of computational chemistry as direct experimental or computational data for this specific reaction is not available in the provided search results.

The presence of a single imaginary frequency in the vibrational analysis of the calculated transition state structure confirms that it is a true first-order saddle point on the potential energy surface. The key interatomic distance represents the forming bond between the carbonyl carbon and the oxygen of the attacking octanol.

Fukui function analysis is a powerful computational tool derived from DFT that helps in predicting the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. uchile.clchemistryviews.org The Fukui function, ƒ(r), quantifies the change in electron density at a specific point 'r' when the total number of electrons in the system changes. Condensed Fukui functions are used to determine the reactivity of individual atoms within a molecule.

The sites for electrophilic attack are predicted by the value of ƒ+(r), which relates to the electron density of the Highest Occupied Molecular Orbital (HOMO). A higher ƒ+(r) value at an atomic site indicates a greater susceptibility to attack by an electrophile. Conversely, the sites for nucleophilic attack are predicted by ƒ-(r), which is related to the electron density of the Lowest Unoccupied Molecular Orbital (LUMO). chemistryviews.org A higher ƒ-(r) value suggests a greater propensity for attack by a nucleophile.

For this compound, a Fukui function analysis would reveal the influence of the electron-withdrawing chloro group and the ester functionality on the reactivity of the thiophene ring. The chlorine atom is expected to decrease the electron density of the ring, affecting its susceptibility to electrophilic substitution. The carbonyl carbon of the ester group is an expected site for nucleophilic attack.

The following table presents hypothetical condensed Fukui function indices for selected atoms in this compound, illustrating the predicted reactivity.

| Atom Number (in thiophene ring) | Atom | ƒ⁺ (for Electrophilic Attack) | ƒ⁻ (for Nucleophilic Attack) |

| 1 | S | 0.08 | 0.12 |

| 2 | C | 0.15 | 0.25 |

| 3 | C | 0.10 | 0.18 |

| 4 | C | 0.25 | 0.15 |

| 5 | C | 0.35 | 0.20 |

| - | C (carbonyl) | 0.05 | 0.45 |

This table is generated based on established principles of computational chemistry as direct experimental or computational data for this specific molecule is not available in the provided search results.

Based on this hypothetical analysis, the C5 position of the thiophene ring is the most susceptible to electrophilic attack, which is a common characteristic for substituted thiophenes. The C2 position, bonded to the electron-withdrawing chlorine atom, and the carbonyl carbon are the most likely sites for nucleophilic attack.

Exploration of Advanced Applications in Materials Science and Organic Chemistry

Utilization as a Monomer in Polymer Synthesis

Thiophene-based monomers are fundamental to the synthesis of conjugated polymers, which are integral to the field of organic electronics. The electronic properties of these polymers are highly dependent on the nature of the substituents on the thiophene (B33073) ring.

The polymerization of monomers like Octyl 2-(2-chlorothiophen-3-yl)acetate would likely yield polythiophene derivatives with tunable electronic properties. The presence of the electron-withdrawing chloro group and the ester functionality on the thiophene ring is expected to influence the polymer's band gap, conductivity, and solubility. researchgate.net By analogy with other functionalized polythiophenes, polymers derived from this monomer could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. researchgate.net

The octyl ester group, in particular, is anticipated to enhance the solubility of the resulting polymer in common organic solvents, a crucial factor for solution-based processing and fabrication of thin-film devices. The interplay between the electronic effects of the chloro and acetate (B1210297) groups and the solubilizing effect of the octyl chain would be a key area of investigation in the development of new materials for organic electronics.

Table 1: Potential Properties of Poly(this compound) in Organic Electronics

| Property | Anticipated Influence of Substituents | Potential Application |

| Solubility | The long octyl chain is expected to impart good solubility in organic solvents. | Solution-processed thin films for large-area electronics. |

| Electronic Properties | The electron-withdrawing nature of the chloro and ester groups can lower the HOMO/LUMO energy levels, potentially improving air stability and modifying the optical absorption spectrum. | Active layer in organic photovoltaics and field-effect transistors. |

| Processability | Good solubility facilitates fabrication techniques like spin-coating, inkjet printing, and roll-to-roll processing. | Cost-effective manufacturing of flexible electronic devices. |

The polymerization of 3-substituted thiophenes can proceed through various mechanisms, including oxidative coupling and cross-coupling reactions. For a monomer like this compound, polymerization would likely be initiated at the unsubstituted 5-position of the thiophene ring.

A critical factor determining the performance of polythiophenes is their regioregularity, which refers to the consistency of the head-to-tail linkages between monomer units in the polymer chain. nih.gov High regioregularity leads to a more planar polymer backbone, facilitating π-π stacking and enhancing charge carrier mobility. acs.org For poly(3-alkylthiophenes), methods like Grignard metathesis (GRIM) polymerization have been shown to produce polymers with high head-to-tail (HT) content. mdpi.com

In the case of this compound, achieving high regioregularity would be crucial for optimizing its electronic properties. The polymerization conditions, including the choice of catalyst and reaction temperature, would need to be carefully controlled to favor the desired HT coupling. The presence of the chloro substituent could also influence the reactivity of the monomer and the resulting polymer's structural order.

Table 2: Comparison of Polymerization Methods for Thiophene Derivatives

| Polymerization Method | Description | Potential for Regiocontrol | Reference |

| Oxidative Coupling (e.g., with FeCl₃) | A straightforward method but often results in lower regioregularity. | Moderate | mdpi.com |

| Grignard Metathesis (GRIM) Polymerization | Involves the formation of a Grignard reagent from a dihalothiophene monomer, followed by nickel-catalyzed polymerization. | High | mdpi.com |

| Suzuki Cross-Coupling Polymerization | A versatile method involving the reaction of a thiophene boronic acid or ester with a dihalothiophene. | High | nih.gov |

| Direct Arylation Polymerization (DArP) | A more atom-economical method that involves the direct coupling of C-H bonds with C-X bonds. | Can be high, depending on the catalyst and conditions. | researchgate.net |

Role as a Ligand in Coordination Chemistry

Thiophene derivatives can act as ligands, coordinating to metal centers through the sulfur atom or the π-system of the ring. The presence of additional functional groups, such as the ester moiety in this compound, can provide further coordination sites.

The ester group in this compound introduces a carbonyl oxygen that can act as a donor atom, enabling chelation in conjunction with the thiophene sulfur. This bidentate coordination could lead to the formation of stable metal complexes. The nature of the transition metal and the steric and electronic properties of the ligand would dictate the geometry and stability of the resulting coordination compounds. nih.gov The chloro substituent may also influence the electron density on the thiophene ring, thereby affecting its coordination ability. acs.org

Studies on related thiophene-3-acetate ligands have shown their ability to form coordination polymers with lead(II) ions, where the carboxylate group and the thiophene ring are involved in bonding. rsc.org This suggests that this compound could form a variety of coordination structures with different transition metals.

Transition metal complexes bearing thiophene-based ligands have shown promise in various catalytic applications. rsc.org The electronic and steric environment provided by the ligand plays a crucial role in the activity and selectivity of the catalyst. By modifying the substituents on the thiophene ring, it is possible to fine-tune the properties of the resulting catalyst.

This compound could serve as a precursor for the synthesis of novel ligands for catalysis. For instance, the ester functionality could be hydrolyzed to the corresponding carboxylic acid, which can then be used to synthesize a wider range of coordination complexes. The resulting metal complexes could be investigated for their catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization. The presence of the chloro group and the octyl chain would offer avenues for further functionalization and tuning of the ligand's properties.

Intermediate in the Synthesis of Complex Organic Molecules

Functionalized thiophenes are valuable intermediates in organic synthesis, providing a scaffold for the construction of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.net

This compound possesses multiple reactive sites that can be selectively manipulated. The chloro substituent can be replaced through various cross-coupling reactions, allowing for the introduction of different functional groups at the 2-position. The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further opportunities for chemical transformations. nih.gov The thiophene ring itself can undergo electrophilic substitution reactions, although the presence of the deactivating chloro and acetate groups would influence the regioselectivity of such reactions.

The versatility of this compound as a synthetic intermediate makes it a valuable building block for the synthesis of a wide range of target molecules with potential applications in medicinal chemistry and materials science.

Stereoselective Transformations and Chiral Derivatization

While specific stereoselective transformations of this compound are not extensively documented, the principles of asymmetric synthesis can be applied to its thiophene core and acetate functionality. The development of chiral thiophene derivatives is a significant area of research due to their presence in bioactive molecules and organic materials. uit.no

Asymmetric hydrogenation of the thiophene ring, often catalyzed by ruthenium or rhodium complexes with chiral ligands, could potentially yield enantiomerically enriched tetrahydrothiophene (B86538) derivatives. researchgate.net Furthermore, the acetate group offers a handle for chiral derivatization. Enolization of the acetate followed by reaction with a chiral electrophile, or enzymatic resolution, could lead to the separation of enantiomers or the introduction of a new stereocenter. The field of asymmetric organocatalysis also presents numerous possibilities for the enantioselective functionalization of thiophene-containing compounds. nih.gov

Table 1: Potential Stereoselective Transformations of Thiophene Derivatives

| Transformation Type | Reagent/Catalyst System (Hypothetical) | Potential Chiral Product | Expected Enantiomeric Excess |

| Asymmetric Hydrogenation | [Ru(p-cymene)(S)-BINAP]Cl₂ | (R)- or (S)-Octyl 2-(2-chlorotetrahydrothiophen-3-yl)acetate | >95% ee |

| Chiral Auxiliary-Mediated Alkylation | Evans' (S)-4-isopropyloxazolidin-2-one | Diastereomeric N-acyl oxazolidinones | >98% de |

| Enzymatic Resolution | Lipase (B570770) B from Candida antarctica | (R)- or (S)-2-(2-chlorothiophen-3-yl)acetic acid and remaining ester | >99% ee |

The synthesis of new chiral ligands based on thiophene derivatives for use in catalysis is an active area of research, suggesting that this compound could serve as a precursor to such ligands. researchgate.net

Total Synthesis of Natural Products or Bio-Inspired Compounds

Thiophene-containing molecules are found in some natural products and are integral to many pharmacologically active compounds. researchgate.net The thiophene ring is a versatile building block in drug discovery and medicinal chemistry due to its structural diversity and pharmacophoric properties. rsc.org While there are no widely reported total syntheses directly employing this compound, its structural motifs are relevant.

The 2-chlorothiophene (B1346680) unit can be found in various synthetic intermediates. For instance, (2-chlorothiophen-3-yl)methanol (B3045330) has been used in the synthesis of compounds with potential biological activity. researchgate.netacs.org The thiophene ring can act as a bioisostere for a benzene (B151609) ring, a strategy often used in medicinal chemistry to modulate the physicochemical properties of a drug candidate.

Derivatives of this compound could serve as key intermediates in the synthesis of complex molecules. The chlorine and the ester group provide two distinct points for chemical modification, such as cross-coupling reactions at the thiophene ring and transformations of the ester into other functional groups.

Self-Assembly and Supramolecular Chemistry

The molecular structure of this compound is well-suited for participating in self-assembly processes, driven by a combination of non-covalent interactions. These interactions can lead to the formation of highly ordered structures in both the solid state and in thin films, a key aspect of materials science. rsc.org

Formation of Ordered Structures in Thin Films or Bulk Materials

The assembly of thiophene derivatives is often governed by π-π stacking of the aromatic rings. rsc.org In the case of this compound, the planar thiophene rings can stack on top of each other, facilitating charge transport in potential electronic applications. The long octyl chain can induce a lamellar or columnar packing motif, where the aromatic cores are segregated from the aliphatic chains. This type of phase separation is crucial for creating well-ordered thin films for applications such as organic field-effect transistors.

The presence of the chlorine atom can further direct the packing through halogen bonding, a specific type of non-covalent interaction. The interplay between π-π stacking, van der Waals forces from the octyl chains, and potential dipole-dipole interactions from the ester group would dictate the final morphology of the assembled structures.

Investigation of Non-Covalent Interactions and Crystal Engineering

Crystal engineering relies on the understanding and control of intermolecular interactions to design new solid-state materials with desired properties. rsc.org For this compound, several non-covalent interactions are expected to play a role in its crystal packing.

Computational studies on thiophene clusters have provided insight into the nature of the non-covalent interactions that stabilize these structures. uit.nonih.gov These include C-H···π interactions and S···π interactions, in addition to π-π stacking. The chlorine atom introduces the possibility of halogen bonding (C-Cl···X, where X can be another halogen, oxygen, or sulfur), which is a strong and directional interaction that can be used to control the supramolecular architecture.

Table 2: Potential Non-Covalent Interactions in the Crystal Structure of this compound

| Interaction Type | Interacting Moieties | Potential Influence on Packing |

| π-π Stacking | Thiophene rings | Formation of columnar stacks, favorable for charge transport. |

| Halogen Bonding | Chlorine atom and an electron-rich atom (e.g., S, O) | Directional control of molecular assembly, formation of 1D, 2D, or 3D networks. |

| van der Waals Forces | Octyl chains | Interdigitation of alkyl chains, leading to lamellar structures. |

| Dipole-Dipole Interactions | Ester groups | Influence on the relative orientation of molecules. |

| C-H···π Interactions | Alkyl C-H bonds and thiophene rings | Stabilization of the overall crystal lattice. |

By understanding and harnessing these non-covalent interactions, it is conceivable to engineer the crystal structure of this compound and its derivatives to achieve specific material properties.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

Key areas of focus include:

Metal-Free Catalysis: Devising synthetic methodologies that avoid heavy metal catalysts can reduce toxicity and simplify purification processes. nih.gov Metal-free approaches often rely on controlled reaction conditions to achieve the desired transformations. nih.gov

Multicomponent Reactions (MCRs): MCRs, such as modifications of the Gewald reaction, allow for the one-pot synthesis of complex thiophene (B33073) derivatives from simple starting materials. nih.gov These reactions are inherently more efficient as they reduce the number of synthetic steps, thereby minimizing waste and saving time and resources. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of other chlorinated thiophene derivatives.

Sustainable Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents, is a crucial aspect of sustainable synthesis. Research into the solubility and reactivity of the reactants and products in such solvents will be essential.

| Synthetic Approach | Key Advantages | Potential for Octyl 2-(2-chlorothiophen-3-yl)acetate Synthesis |

| Metal-Free Catalysis | Reduced toxicity, simplified purification. nih.gov | Development of a cleaner synthesis pathway, avoiding residual metal contaminants in the final product. nih.gov |

| Multicomponent Reactions | Increased efficiency, reduced waste, fewer synthetic steps. nih.gov | A one-pot synthesis could be designed, combining the necessary precursors to form the target molecule directly. nih.gov |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. | Faster production of the compound with potentially higher purity. |

| Use of Sustainable Solvents | Reduced environmental impact, improved safety. | Performing the synthesis in water or other green solvents would align with green chemistry principles. |

Exploration of Derivatives with Tunable Electronic and Steric Properties

The inherent structure of this compound offers multiple points for modification, allowing for the fine-tuning of its electronic and steric properties. The thiophene ring itself is a versatile scaffold in medicinal chemistry and materials science. rsc.org Systematic structural modifications can lead to a library of derivatives with a wide range of characteristics.

Electronic Properties: The electronic nature of the molecule can be altered by introducing different substituents on the thiophene ring. Electron-donating or electron-withdrawing groups can modulate the electron density of the ring, which in turn affects properties like conductivity and optical absorption. The regioregularity of polymers derived from such molecules can also significantly impact their electronic properties. rsc.org

Steric Properties: The octyl chain plays a significant role in the molecule's solubility and how it packs in the solid state. Varying the length and branching of this alkyl chain can influence the material's morphology and processability. The position and size of other substituents can also create steric hindrance that affects reactivity and intermolecular interactions.

| Modification Site | Potential Substituents | Expected Effect on Properties |

| Thiophene Ring (Position 4 or 5) | Alkyl groups, alkoxy groups, cyano groups, phenyl rings | Modulate electron density, affecting conductivity and bandgap. |

| Octyl Chain | Shorter or longer alkyl chains, branched chains, introduction of double bonds | Alter solubility, melting point, and solid-state packing. |

| Chloro Substituent | Other halogens (Bromo, Iodo), trifluoromethyl groups | Influence reactivity in cross-coupling reactions and modify electronic properties. |

| Acetate (B1210297) Group | Different ester groups, amides, or other functional groups | Change polarity, solubility, and potential for hydrogen bonding. |

Investigation into Advanced Material Applications

Thiophene derivatives are well-known for their use in organic electronics due to their excellent charge transport properties. nih.gov this compound, with its combination of a semiconducting core and a solubilizing side chain, is a prime candidate for investigation in various advanced material applications.

Potential applications include:

Organic Field-Effect Transistors (OFETs): The planarity of the thiophene ring facilitates intermolecular charge hopping, a key requirement for efficient OFETs. nih.gov The octyl chain can enhance solubility, making it suitable for solution-based processing techniques like spin-coating or inkjet printing.

Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials can be used as charge transport layers or as part of the emissive layer in OLEDs. nih.gov By tuning the electronic properties of the molecule, it may be possible to achieve emission at specific wavelengths.

Sensors: The thiophene ring can interact with various analytes, leading to changes in its electrical or optical properties. This makes it a potential candidate for chemical sensors. For example, the sulfur atom in the thiophene ring can coordinate with metal ions.

Smart Materials: Thiophene-containing polymers can exhibit chromic properties, changing color in response to external stimuli such as temperature, pH, or the presence of specific chemicals. This could be exploited in the development of smart windows or responsive coatings.

Long-Term Stability and Degradation Pathway Studies in Controlled Environments

For any practical application, the long-term stability of a material is of paramount importance. Thiophene-based materials can be susceptible to degradation upon exposure to oxygen, moisture, and UV light. The presence of a chlorine atom in this compound may also influence its stability.

Future research should involve:

Accelerated Aging Studies: Subjecting the compound to controlled environmental stressors (e.g., elevated temperature, humidity, and light exposure) to assess its long-term performance.

Degradation Product Analysis: Using analytical techniques such as mass spectrometry and chromatography to identify the products formed during degradation. This information is crucial for understanding the degradation mechanism.

Encapsulation and Stabilization Strategies: Investigating methods to protect the material from environmental degradation, such as encapsulation in barrier films or the addition of stabilizing additives.

Integration with High-Throughput Experimentation and Machine Learning for Accelerated Discovery

The traditional process of chemical discovery and optimization can be slow and resource-intensive. youtube.com High-Throughput Experimentation (HTE) and machine learning (ML) are powerful tools that can significantly accelerate this process. youtube.compurdue.edu

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid, parallel synthesis and screening of a large number of compounds or reaction conditions. youtube.comcea.fr This approach can be used to quickly generate a library of derivatives of this compound and screen them for desired properties. It is also a powerful tool for optimizing synthetic routes by rapidly testing different catalysts, solvents, and temperatures. youtube.com

Machine Learning (ML): ML models can be trained on existing data to predict the properties of new, unsynthesized molecules. nih.gov This can help to guide experimental efforts by identifying the most promising candidates for synthesis and testing. By combining HTE for data generation and ML for predictive modeling, a closed-loop discovery process can be established, leading to the rapid identification of new materials with optimized properties.

| Technique | Application in Research on this compound | Expected Outcome |

| High-Throughput Experimentation (HTE) | Rapid synthesis of a library of derivatives with varying substituents. youtube.com | Accelerated discovery of structure-property relationships. |

| HTE | Optimization of reaction conditions for sustainable synthesis. youtube.com | Identification of the most efficient and environmentally friendly synthetic route. |

| Machine Learning (ML) | Prediction of electronic and physical properties of new derivatives. nih.gov | Prioritization of synthetic targets with the highest potential for specific applications. |

| ML | Analysis of complex datasets from HTE to identify trends. | Deeper understanding of the factors influencing material performance. |

Q & A

Q. What spectroscopic methods are recommended for characterizing Octyl 2-(2-chlorothiophen-3-yl)acetate?

Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm, acetate methyl at δ 2.0–2.3 ppm) and carbon backbone.

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and thiophene C-Cl (600–800 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using exact mass (e.g., calculated for C₁₄H₁₉ClO₂S: [M+H]+ = 294.0821). Cross-reference with databases like NIST Chemistry WebBook .

- Example Table :

| Technique | Key Peaks/Values | Purpose |

|---|---|---|

| 1H NMR | δ 2.3 (s, 3H, CH₃CO), δ 4.1 (t, 2H, OCH₂) | Ester group identification |

| HRMS | m/z 294.0821 | Molecular formula confirmation |

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .

- Engineering Controls : Use fume hoods to minimize inhalation risks.

- Decontamination : Wash hands after handling; dispose of contaminated gloves per hazardous waste regulations .

Q. How can researchers verify the purity of synthesized this compound?

Methodological Answer:

- HPLC/GC-MS : Use reverse-phase C18 columns (HPLC) or DB-5MS columns (GC) with UV/ECD detection. Compare retention times with standards.

- Melting Point Analysis : A sharp melting range (e.g., 45–47°C) indicates purity.

- Elemental Analysis : Match experimental C/H/Cl percentages to theoretical values (±0.3% tolerance).

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure determination?

Methodological Answer:

- SHELXL Refinement : Apply restraints for disordered atoms and validate using R-factor convergence (e.g., R1 < 0.05) .

- Mercury CSD Analysis : Investigate packing patterns and void spaces to detect twinning or solvent effects .

- Cross-Validation : Compare experimental XRD data with DFT-optimized structures to resolve bond-length discrepancies.

Q. What synthetic strategies optimize yield and purity of this compound?

Methodological Answer:

- Esterification : React 2-(2-chlorothiophen-3-yl)acetic acid with octanol using DCC/DMAP catalysis in anhydrous dichloromethane.

- Purification : Silica gel chromatography (hexane:ethyl acetate 8:2) followed by recrystallization from ethanol .

- Example Table :

| Step | Conditions | Yield |

|---|---|---|

| Esterification | DCC, DMAP, 0°C→RT, 12h | 75–85% |

| Chromatography | Hexane:EtOAc (8:2), Rf = 0.4 | 90% purity |

Q. How can researchers analyze metabolic by-products using mass spectrometry?

Methodological Answer:

Q. What computational methods aid in predicting the compound’s reactivity or stability?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential (ESP) and frontier molecular orbitals (HOMO/LUMO).

- Molecular Dynamics (MD) : Simulate solvation effects in water/octanol to predict partition coefficients (logP).

Q. How do researchers address conflicting NMR data due to dynamic effects?

Methodological Answer:

- Variable-Temperature NMR : Acquire spectra at 25°C and −40°C to freeze conformational exchange (e.g., thiophene ring puckering).

- COSY/NOESY : Correlate coupling patterns and nuclear Overhauser effects to resolve stereochemical ambiguities.

Data Contradiction & Advanced Analysis

Q. What strategies validate structural assignments when spectral data conflicts with computational predictions?

Methodological Answer:

Q. How can researchers investigate the compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (ka/kd).

- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450) to predict binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.